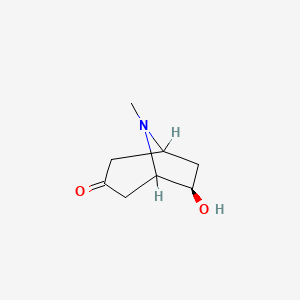

6-Hydroxytropinone

Description

Properties

CAS No. |

5932-53-6 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

(1S,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one |

InChI |

InChI=1S/C8H13NO2/c1-9-5-2-6(10)4-7(9)8(11)3-5/h5,7-8,11H,2-4H2,1H3/t5-,7+,8-/m1/s1 |

InChI Key |

UOHSTKWPZWFYTF-MHSYXAOVSA-N |

Isomeric SMILES |

CN1[C@H]2C[C@H]([C@@H]1CC(=O)C2)O |

Canonical SMILES |

CN1C2CC(C1CC(=O)C2)O |

Origin of Product |

United States |

Foundational & Exploratory

What are the physicochemical properties of 6-Hydroxytropinone

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxytropinone

This guide provides a comprehensive overview of the physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

This compound, a derivative of tropinone, is a key intermediate in the synthesis of various pharmaceuticals. Its physicochemical properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and synthetic routes.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (1R,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one |

| CAS Number | 5932-53-6 |

| Molecular Formula | C₈H₁₃NO₂[1][2][3][4] |

| Canonical SMILES | CN1C2CC(C1CC(=O)C2)O[2] |

| InChI Key | UOHSTKWPZWFYTF-LSBSRIOGSA-N |

Table 2: Quantitative Physicochemical Data of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 155.19 | g/mol | |

| Melting Point | 120-121 | °C | |

| Boiling Point (Predicted) | 291.6 ± 35.0 | °C | |

| LogP (Octanol-Water Partition Coefficient) | -1.00 | ||

| log10WS (Water Solubility, Calculated) | -0.41 | ||

| pKa | Not available in cited literature | ||

| Density (Predicted) | 1.2 ± 0.1 | g/cm³ | |

| Flash Point (Predicted) | 130.1 ± 25.9 | °C |

Table 3: Qualitative Solubility Profile of this compound

| Solvent | Solubility |

| Water | Soluble (based on calculated log10WS) |

| Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of 120 °C.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Visualizations

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for characterizing the physicochemical properties of a compound like this compound.

Synthetic Pathway: Anisodamine (B1666042) from this compound

This compound is a crucial precursor in the synthesis of the anticholinergic drug, anisodamine. The general synthetic route is depicted below.

Signaling Pathway: Nicotinic Acetylcholine (B1216132) Receptor Antagonism

This compound has been implicated as an antagonist of nicotinic acetylcholine receptors (nAChRs). The activation of these receptors by acetylcholine (ACh) typically leads to cation influx and neuronal excitation. Antagonists like this compound block this process.

References

6-Hydroxytropinone: An In-Depth Technical Guide on its Putative Mechanism of Action in Neurotransmitter Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxytropinone is a derivative of the tropane (B1204802) alkaloid class of compounds. While direct pharmacological studies on this compound are not extensively available in public literature, its structural similarity to other well-characterized tropane alkaloids allows for postulation of its likely mechanism of action within various neurotransmitter systems. This guide synthesizes the known pharmacology of structurally related tropane alkaloids to infer the potential interactions of this compound with a primary focus on the cholinergic system, and potential secondary effects on monoaminergic systems. Standard experimental protocols for characterizing such compounds are also detailed, and key signaling pathways are visualized.

Introduction to this compound and Tropane Alkaloids

This compound belongs to the tropane alkaloid family, a class of naturally occurring or synthetic compounds characterized by a distinctive bicyclic [3.2.1] nitrogen-containing ring structure. Prominent members of this family, such as atropine (B194438) and scopolamine, are known for their significant effects on the central and peripheral nervous systems.[1] These effects are primarily mediated through their interaction with neurotransmitter receptors, particularly muscarinic acetylcholine (B1216132) receptors.[1][2] The introduction of a hydroxyl group at the 6-position of the tropane ring, as seen in this compound, can influence the molecule's polarity and binding affinity to its targets.

Postulated Mechanism of Action in Neurotransmitter Systems

Based on the pharmacology of structurally analogous tropane alkaloids, the primary mechanism of action of this compound is likely centered on the cholinergic system, with potential interactions with monoaminergic pathways.

Cholinergic System

The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, is crucial for a vast array of physiological functions, including learning, memory, attention, and autonomic nervous system regulation. Tropane alkaloids are classic modulators of this system.

-

Muscarinic Acetylcholine Receptors (mAChRs): The most probable primary targets of this compound are the muscarinic acetylcholine receptors. Tropane alkaloids typically act as competitive antagonists at these G-protein coupled receptors, blocking the binding of the endogenous ligand, acetylcholine.[2] A study on various tropane alkaloids demonstrated that 6β-hydroxyhyoscyamine, a compound structurally similar to this compound, exhibits significant affinity for muscarinic receptors.[3] Antagonism of mAChRs can lead to a range of effects, including decreased smooth muscle contraction, reduced glandular secretions, and central nervous system effects such as sedation or delirium, depending on the specific receptor subtype targeted.

-

Nicotinic Acetylcholine Receptors (nAChRs): Some tropane alkaloids also exhibit affinity for nicotinic acetylcholine receptors, which are ligand-gated ion channels. While generally possessing lower affinity for nAChRs compared to mAChRs, this interaction can contribute to the overall pharmacological profile. The binding of tropane alkaloids to nAChRs is also documented.

Monoaminergic Systems

Certain tropane alkaloids are well-known for their potent effects on the monoaminergic systems by targeting the transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET).

-

Dopamine Transporter (DAT): Cocaine, a prominent tropane alkaloid, exerts its stimulant effects primarily by inhibiting the dopamine transporter, leading to an accumulation of dopamine in the synaptic cleft. While many tropane alkaloids are primarily anticholinergic, the potential for interaction with DAT should not be disregarded. The substitution pattern on the tropane ring significantly influences the affinity for DAT.

-

Serotonin Transporter (SERT): Similarly, interaction with the serotonin transporter is a characteristic of some tropane alkaloids. Modulation of SERT can influence mood, appetite, and other physiological processes. The pharmacological profile of novel tropane analogs at the serotonin transporter is an active area of research.

Quantitative Data for Representative Tropane Alkaloids

Direct quantitative binding data for this compound is not currently available in the scientific literature. However, the following table summarizes the receptor binding affinities (Ki values in nM) of structurally related and well-known tropane alkaloids to provide a comparative context for its potential activity.

| Compound | Muscarinic Receptors (non-selective) | Nicotinic Receptors (non-selective) | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) |

| Atropine | ~1-5 | >10,000 | >10,000 | >10,000 |

| Scopolamine | ~1-3 | >10,000 | >10,000 | >10,000 |

| Cocaine | >1,000 | ~3,000 | ~100-500 | ~200-800 |

| 6β-Hydroxyhyoscyamine | High Affinity (IC50 < 1 µM) | Lower Affinity | Not Reported | Not Reported |

| This compound | Not Reported | Not Reported | Not Reported | Not Reported |

Disclaimer: The data presented are approximate values from various sources and are intended for comparative purposes only. The affinity of 6β-Hydroxyhyoscyamine is described qualitatively due to the lack of specific Ki values in the cited source.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to characterize the mechanism of action of this compound.

Radioligand Binding Assays

This method is used to determine the affinity of a compound for a specific receptor.

-

Preparation of Cell Membranes:

-

Culture cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human M1 muscarinic receptor).

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

-

Resuspend the membrane pellet in a fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors) to each well.

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, add a high concentration of a known unlabeled ligand (e.g., atropine) to a set of wells.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Uptake Assays

This method is used to assess the inhibitory effect of a compound on neurotransmitter transporters.

-

Preparation of Synaptosomes or Transfected Cells:

-

For synaptosomes: Dissect the brain region of interest (e.g., striatum for DAT) from a rodent and homogenize it in a sucrose (B13894) buffer. Centrifuge the homogenate to obtain a crude synaptosomal pellet.

-

For transfected cells: Use cells stably expressing the transporter of interest (e.g., HEK293 cells expressing human DAT).

-

-

Uptake Assay:

-

Pre-incubate the synaptosomes or transfected cells with increasing concentrations of the test compound (this compound) or a known inhibitor (e.g., cocaine for DAT) in a physiological buffer.

-

Initiate the uptake by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]-dopamine).

-

Incubate for a short period at 37°C to allow for uptake.

-

Terminate the uptake by rapid filtration through a glass fiber filter and wash with ice-cold buffer.

-

Measure the radioactivity accumulated inside the synaptosomes or cells using a scintillation counter.

-

-

Data Analysis:

-

Determine the IC50 value for the inhibition of neurotransmitter uptake by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Visualizations of Signaling Pathways and Experimental Workflows

Figure 1: Generalized signaling pathway for a Gq/11-coupled muscarinic acetylcholine receptor.

Figure 2: Generalized signaling pathway for a nicotinic acetylcholine receptor.

Figure 3: Hypothetical experimental workflow for characterizing this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is lacking, its structural classification as a tropane alkaloid provides a strong basis for predicting its pharmacological profile. It is highly probable that this compound acts as an antagonist at muscarinic acetylcholine receptors, with potential for weaker interactions at nicotinic acetylcholine receptors and monoamine transporters. The in-depth experimental protocols and workflows described herein provide a clear roadmap for the future characterization of this and other novel psychoactive compounds. Further research is necessary to definitively elucidate the specific receptor binding affinities, functional activities, and in vivo effects of this compound to fully understand its therapeutic potential and toxicological profile.

References

- 1. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Intermediate: A Technical Guide to the Natural Occurrence and Isolation of 6-Hydroxytropinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxytropinone is a pivotal intermediate in the biosynthesis of pharmacologically significant tropane (B1204802) alkaloids, including scopolamine (B1681570) and hyoscyamine. As a member of the tropane alkaloid family, it features the characteristic 8-azabicyclo[3.2.1]octane core. Its strategic position in the biosynthetic pathway makes it a compound of considerable interest for researchers in natural product chemistry, synthetic biology, and drug development. Understanding its natural distribution and the methodologies for its isolation are crucial for further research into the production of valuable pharmaceuticals. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailed experimental protocols for its isolation, and a summary of relevant quantitative data.

Natural Occurrence

This compound is found in plants belonging to the Solanaceae family, which is renowned for its production of a wide array of tropane alkaloids. While it is a key metabolic intermediate, it does not typically accumulate to high concentrations in plant tissues, making its isolation and quantification challenging.

The primary natural source from which this compound has been reported is the roots of Atropa belladonna , commonly known as deadly nightshade. The biosynthesis of tropane alkaloids is predominantly localized in the root tissues of these plants, from where they are translocated to other parts of the plant.

While extensive quantitative data exists for the major tropane alkaloids like atropine (B194438) and scopolamine in various Solanaceae species, specific quantitative data for this compound is scarce in publicly available literature. The transient nature of this intermediate in the biosynthetic pathway likely contributes to its low steady-state concentration.

Table 1: Reported Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference |

| Atropa belladonna | Solanaceae | Roots | [Scientific literature on tropane alkaloid biosynthesis] |

| Hyoscyamus niger | Solanaceae | Roots (inferred) | [Biosynthetic pathway studies] |

| Other Solanaceae species | Solanaceae | Roots (potential) | [General literature on tropane alkaloids] |

Biosynthetic Pathway of Tropane Alkaloids

This compound is a key intermediate in the biosynthetic pathway of tropane alkaloids. The pathway commences with the amino acid ornithine, which is converted to tropinone, the precursor to both tropine (B42219) and pseudotropine. Tropinone then undergoes hydroxylation to form this compound, a critical step leading to the synthesis of scopolamine.

Isolation and Purification of this compound

The isolation of this compound from natural sources is a multi-step process that involves extraction, partitioning, and chromatographic purification. Due to its relatively low abundance, the process requires careful optimization to achieve a reasonable yield and purity.

General Experimental Workflow

The following diagram illustrates a general workflow for the isolation of this compound from plant material.

Detailed Experimental Protocols

The following protocols are generalized from established methods for the extraction of tropane alkaloids from Atropa belladonna roots. Researchers should optimize these protocols based on their specific experimental setup and objectives.

Protocol 1: Extraction of Crude Alkaloids

-

Plant Material Preparation: Air-dry the roots of Atropa belladonna at room temperature and then grind them into a fine powder.

-

Extraction: Macerate the powdered root material (e.g., 100 g) in methanol (e.g., 500 mL) for 24-48 hours at room temperature with occasional stirring.

-

Filtration: Filter the mixture through cheesecloth and then through filter paper (e.g., Whatman No. 1) to remove solid plant material.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude methanolic extract.

Protocol 2: Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification: Dissolve the crude methanolic extract in 1 M sulfuric acid (e.g., 100 mL).

-

Defatting: Extract the acidic solution with a non-polar solvent like n-hexane or diethyl ether (e.g., 3 x 50 mL) to remove fats and other non-polar compounds. Discard the organic layer.

-

Basification: Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of concentrated ammonium (B1175870) hydroxide.

-

Alkaloid Extraction: Extract the basified aqueous solution with a chlorinated solvent such as dichloromethane (B109758) or chloroform (B151607) (e.g., 3 x 50 mL).

-

Washing and Drying: Combine the organic extracts, wash with distilled water (e.g., 2 x 30 mL), and dry over anhydrous sodium sulfate.

-

Concentration: Filter and concentrate the dried organic extract under reduced pressure to yield the enriched alkaloid fraction.

Protocol 3: Chromatographic Purification

-

Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using a suitable solvent system. A common mobile phase for tropane alkaloid separation is a gradient of chloroform and methanol, often with a small amount of ammonia (B1221849) to prevent tailing.

-

Dissolve the enriched alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with the gradient solvent system, starting with a less polar mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Analysis:

-

Spot the collected fractions on a silica gel TLC plate.

-

Develop the plate in a suitable solvent system (e.g., chloroform:methanol:ammonia, 85:14:1 v/v/v).

-

Visualize the spots under UV light (if applicable) and by spraying with Dragendorff's reagent, which gives a characteristic orange-brown color with alkaloids.

-

Pool the fractions containing the compound of interest based on their Rf values.

-

-

Preparative HPLC/TLC:

-

For final purification, the pooled fractions can be subjected to preparative TLC or High-Performance Liquid Chromatography (HPLC) using an appropriate column (e.g., C18) and mobile phase.

-

Characterization

The structure of the isolated this compound should be confirmed using modern spectroscopic techniques.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR for detailed structural elucidation. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., hydroxyl, carbonyl). |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Determination of chromophores. |

Quantitative Analysis

As previously mentioned, specific quantitative data for this compound in plant material is not widely reported. However, modern analytical techniques can be employed for its quantification.

Table 3: Methods for Quantitative Analysis of Tropane Alkaloids

| Method | Description |

| High-Performance Liquid Chromatography (HPLC) | Coupled with a UV or Diode Array Detector (DAD), HPLC is a standard method for the quantification of known compounds using a reference standard. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Offers high sensitivity and selectivity, allowing for the quantification of low-abundance compounds in complex mixtures, even without a readily available standard (using related compounds for estimation). |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for volatile or derivatized alkaloids. |

Conclusion

This compound remains a challenging yet crucial target for natural product chemists and biotechnologists. While its natural abundance is low, its importance as a biosynthetic precursor to valuable pharmaceuticals like scopolamine makes the development of efficient isolation and production methods a high priority. The protocols and information provided in this guide offer a comprehensive starting point for researchers aiming to work with this enigmatic intermediate. Further research into the quantitative analysis of this compound in various Solanaceae species and the optimization of isolation protocols will be invaluable for advancing the fields of drug discovery and metabolic engineering.

The Dawn of a Synthetic Tropane Alkaloid: Early Research and Discovery of 6-Hydroxytropinone

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The mid-20th century marked a pivotal era in synthetic organic chemistry, with researchers making significant strides in the total synthesis of complex natural products. Within the fascinating class of tropane (B1204802) alkaloids, known for their potent physiological activities, the synthesis of novel derivatives offered pathways to new pharmacological agents. This technical guide delves into the early history and discovery of 6-Hydroxytropinone, a hydroxylated derivative of the core tropane structure, tropinone (B130398). While many tropane alkaloids are famed for their natural origins in plants of the Solanaceae family, the story of this compound appears to begin not in the field, but in the laboratory.

Our historical investigation suggests that this compound was first reported as a synthetic compound, with its genesis rooted in the elegant and powerful Robinson-Schöpf reaction. This guide will illuminate the pioneering synthetic work, place it within the broader context of tropane alkaloid research of the time, and provide the available technical details for the scientific community.

The First Synthesis: A Landmark Achievement of the 1950s

The first documented synthesis of this compound was a significant accomplishment that demonstrated the versatility of established synthetic methodologies to create novel tropane derivatives.

Historical Context: The Era of Tropane Alkaloid Synthesis

The 1950s was a period of intense research into the synthesis of alkaloids. Building upon the foundational work of chemists like Richard Willstätter and Sir Robert Robinson, who developed the famous biomimetic "one-pot" synthesis of tropinone in 1917, the mid-century chemists sought to expand the chemical space of these bicyclic nitrogen compounds. The Robinson-Schöpf reaction, a modification of Robinson's original synthesis, became a cornerstone for constructing the tropane skeleton from simple precursors under physiological-like conditions. This reaction's ability to generate the complex bicyclic structure in a single step made it an invaluable tool for synthetic chemists.

The Pioneering Synthesis by Sheehan and Bloom (1952)

In 1952, John C. Sheehan and Barry M. Bloom at the Massachusetts Institute of Technology published a seminal paper detailing the synthesis of both Teloidinone and this compound. Their work provided a practical route to these previously inaccessible hydroxylated tropane alkaloids.

Experimental Protocols

While the full, detailed experimental protocol from the original 1952 publication by Sheehan and Bloom could not be exhaustively retrieved for this guide, the synthesis of this compound was achieved through a modification of the Robinson-Schöpf reaction. The general principles of this synthetic strategy are outlined below.

General Principles of the Robinson-Schöpf Reaction for this compound Synthesis

The synthesis involves the condensation of three key components:

-

A dialdehyde (B1249045) precursor: For this compound, a precursor that would introduce the hydroxyl group at the C6 position of the tropane ring is required. This would likely be a derivative of succinaldehyde (B1195056) where one of the methylene (B1212753) groups is functionalized.

-

Methylamine: This provides the nitrogen atom for the bicyclic amine structure.

-

Acetonedicarboxylic acid (or a derivative): This serves as the three-carbon chain that forms the piperidone ring of the tropinone structure.

The reaction is typically carried out in an aqueous buffered solution at a pH close to neutral, mimicking biological conditions. The mechanism involves a series of Mannich reactions and intramolecular condensations to form the tropane skeleton.

Note: Specific details regarding reaction conditions (temperature, reaction time, specific reagents for the hydroxylated dialdehyde precursor, and purification methods) from the original 1952 paper are not fully available in the public domain at the time of this writing.

Quantitative Data

The following table summarizes the expected quantitative data from the early synthesis of this compound. It is important to note that the specific yield and complete physical properties were not ascertainable from the available historical records.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₂ | (Sheehan and Bloom, 1952) |

| Molecular Weight | 155.19 g/mol | (Calculated) |

| Melting Point | Data not available from historical records | - |

| Yield | Data not available from historical records | - |

| Spectroscopic Data | ||

| Infrared (IR) | Data not available from historical records | - |

| Nuclear Magnetic Resonance (NMR) | Not a common technique in 1952 | - |

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound based on the Robinson-Schöpf reaction.

Caption: General workflow for the synthesis of this compound.

Biosynthetic Context

While this compound was likely first synthesized, its structure fits within the known biosynthetic pathway of tropane alkaloids. The hydroxylation of the tropinone core is a known biological process. The following diagram illustrates the general biosynthetic pathway leading to the tropinone core, providing context for how a hydroxylated derivative could be formed in nature.

Caption: Simplified biosynthetic pathway leading to the tropinone core.

Early Discovery and Historical Research: A Synthetic Origin

A thorough review of the scientific literature prior to 1952 does not yield any clear evidence of the isolation of this compound from a natural source. This strongly suggests that the compound was first brought to scientific attention through its chemical synthesis. The work of Sheehan and Bloom, therefore, represents not only the first synthesis but also the effective "discovery" of this molecule.

The research on tropane alkaloids in the mid-20th century was heavily influenced by the desire to understand the structure-activity relationships of these potent compounds. By synthesizing derivatives like this compound, chemists could explore how modifications to the tropane skeleton would affect their biological properties. This laid the groundwork for the development of new drugs with altered potencies, selectivities, and durations of action.

Conclusion

The early history of this compound is a testament to the power of synthetic organic chemistry in the mid-20th century. Its discovery appears to be a direct result of the intellectual curiosity and synthetic prowess of chemists who sought to expand the known landscape of tropane alkaloids. While its natural occurrence may have been subsequently identified, its initial entry into the scientific record is firmly rooted in its laboratory synthesis. The work of Sheehan and Bloom in 1952, building on the legacy of Robinson, provided the scientific community with a novel hydroxylated tropane, opening the door for further investigation into its chemical and pharmacological properties. This guide provides a foundational overview for researchers and scientists interested in the historical development of this important class of molecules.

6-Hydroxytropinone: A Technical Guide to Structural Elucidation and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxytropinone (B6363282) is a derivative of tropinone (B130398) and a member of the tropane (B1204802) alkaloid family of natural products. Tropane alkaloids are a class of bicyclic organic compounds with a characteristic [3.2.1] bicyclic skeleton. This compound, specifically, serves as a valuable intermediate in the synthesis of various other tropane alkaloids and their derivatives, which have shown a wide range of pharmacological activities. A thorough understanding of its structure and stereochemistry is crucial for its application in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the structural elucidation and stereochemical aspects of this compound, including detailed experimental protocols and data presentation.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₂ | PubChem |

| Molecular Weight | 155.19 g/mol | PubChem |

| CAS Number | 5932-53-6 | PubChem |

| Appearance | White to off-white solid | Generic Material Property |

| IUPAC Name | (1R,5R,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one | PubChem |

| Synonyms | 6β-Hydroxytropinone, (±)-exo-6-Hydroxytropinone | PubChem |

Structural Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz |

| H1/H5 | 3.2 - 3.4 | m | - |

| H2α/H4α | 2.2 - 2.4 | dd | ~14, ~6 |

| H2β/H4β | 2.6 - 2.8 | d | ~14 |

| H6α | 4.2 - 4.4 | t | ~5 |

| H7α | 1.8 - 2.0 | m | - |

| H7β | 2.0 - 2.2 | m | - |

| N-CH₃ | 2.5 | s | - |

| 6-OH | Variable | br s | - |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| C1/C5 | 60 - 65 |

| C2/C4 | 45 - 50 |

| C3 | 210 - 215 |

| C6 | 70 - 75 |

| C7 | 35 - 40 |

| N-CH₃ | 40 - 45 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 156.

Experimental Collision Cross Section Data

| Ion | Collision Cross Section (Ų) | Method | Source |

| [M+H]⁺ | 129.96 | TW | PubChem |

| [M+Na]⁺ | 132.15 | TW | PubChem |

| [M+H-H₂O]⁺ | 126.16 | TW | PubChem |

A plausible fragmentation pattern for this compound would involve initial loss of water from the protonated molecule, followed by fragmentation of the bicyclic ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and carbonyl groups.

Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3200-3600 | Broad |

| C-H stretch (sp³) | 2850-3000 | Medium to Strong |

| C=O stretch (ketone) | ~1715 | Strong, Sharp |

| C-O stretch (alcohol) | 1050-1150 | Medium |

X-ray Crystallography

To date, a public crystal structure of this compound is not available. X-ray crystallography of a suitable single crystal would provide the most definitive three-dimensional structure, including precise bond lengths, bond angles, and the absolute stereochemistry.

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity. The tropane skeleton is a bicyclic system with stereocenters. The hydroxyl group at the C-6 position can exist in two different orientations, designated as α (endo) or β (exo).

-

6β-Hydroxytropinone (exo): The hydroxyl group is on the same side of the six-membered ring as the C2-C4 bridge.

-

6α-Hydroxytropinone (endo): The hydroxyl group is on the opposite side of the six-membered ring as the C2-C4 bridge.

The stereochemistry significantly influences the biological activity and the utility of this compound as a synthetic precursor. Stereoselective syntheses are therefore of great importance.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments used in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 13 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to promote protonation for positive ion mode.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

-

Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

Perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain fragment ions.

-

-

Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the MS/MS spectrum to elucidate the fragmentation pathways.

X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.

-

Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector.

-

Data Collection:

-

Mount a suitable crystal on the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or other phasing techniques.

-

Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate molecular structure.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Caption: Experimental workflow for the structural elucidation of this compound.

Caption: Stereoisomers of this compound.

Caption: A plausible synthetic pathway to this compound from Tropinone.

The Neuropharmacological Profile of 6-Hydroxytropinone: A Technical Overview of a Putative Therapeutic Agent

Introduction

6-Hydroxytropinone is a tropane (B1204802) alkaloid, a class of bicyclic organic compounds that includes a number of pharmacologically significant molecules.[1] Structurally, it is a derivative of tropinone (B130398) and is recognized as a key synthetic intermediate in the production of other pharmaceuticals, such as anisodamine, an antagonist of nicotinic acetylcholine (B1216132) receptors.[2] Its chemical structure, featuring a hydroxyl group on the tropane core, suggests the potential for interactions with various targets within the central nervous system (CNS). This has led to preliminary interest in its potential therapeutic applications in neuropharmacology, particularly in areas such as pain management, cognitive enhancement, and the modulation of cholinergic, dopaminergic, and serotonergic systems.[2] However, it is noted that this compound may not significantly cross the blood-brain barrier, which would suggest its primary utility in peripheral applications or as a scaffold for the development of centrally-acting derivatives.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₂ | [3] |

| Molecular Weight | 155.19 g/mol | |

| CAS Number | 5932-53-6 | |

| XLogP3 | -0.6 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 |

Potential Therapeutic Applications and Mechanisms of Action

While specific in vivo studies are not extensively documented, the structural characteristics of this compound and its relation to other tropane alkaloids suggest several potential avenues for therapeutic development.

Cholinergic System Modulation

As an intermediate in the synthesis of the nicotinic acetylcholine receptor antagonist anisodamine, this compound itself may possess activity at cholinergic receptors. Modulation of the cholinergic system is a key strategy in the treatment of cognitive disorders such as Alzheimer's disease.

Monoamine Transporter Inhibition

Many tropane-based compounds exhibit affinity for the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. Inhibition of these transporters can lead to antidepressant, anxiolytic, and cognitive-enhancing effects. The potential for this compound to interact with these transporters warrants further investigation.

A hypothetical signaling pathway illustrating the potential interaction of this compound with monoamine transporters is depicted below.

Caption: Hypothetical mechanism of action for this compound.

Quantitative Data (Illustrative)

To date, no specific binding affinities or functional assay data for this compound have been published. For a comprehensive evaluation, a panel of in vitro assays would be necessary. The following table is an illustrative example of how such data would be presented.

Table 2: Illustrative In Vitro Pharmacological Profile of this compound

| Target | Assay Type | Value (nM) |

| Dopamine Transporter (DAT) | Radioligand Binding (Ki) | Data not available |

| Serotonin Transporter (SERT) | Radioligand Binding (Ki) | Data not available |

| Norepinephrine Transporter (NET) | Radioligand Binding (Ki) | Data not available |

| Nicotinic Acetylcholine Receptors | Radioligand Binding (Ki) | Data not available |

| Muscarinic Acetylcholine Receptors | Radioligand Binding (Ki) | Data not available |

| DAT Functional Inhibition | Neurotransmitter Uptake (IC50) | Data not available |

| SERT Functional Inhibition | Neurotransmitter Uptake (IC50) | Data not available |

| NET Functional Inhibition | Neurotransmitter Uptake (IC50) | Data not available |

Experimental Protocols (Exemplary)

The following are examples of experimental protocols that would be employed to characterize the neuropharmacological properties of this compound.

Radioligand Binding Assay for Monoamine Transporters

-

Objective: To determine the binding affinity (Ki) of this compound for DAT, SERT, and NET.

-

Methodology:

-

Tissue Preparation: Whole brains from adult male Sprague-Dawley rats are dissected to isolate the striatum (for DAT), hippocampus (for SERT), and cortex (for NET).

-

Membrane Preparation: The isolated brain regions are homogenized in ice-cold sucrose (B13894) buffer and centrifuged to pellet the cell membranes. The resulting pellets are resuspended in assay buffer.

-

Binding Assay: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of this compound.

-

Detection: The reaction is terminated by rapid filtration, and the amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

-

In Vivo Assessment of Analgesic Activity (Formalin Test)

-

Objective: To evaluate the potential analgesic effects of this compound in a model of persistent pain.

-

Methodology:

-

Animals: Adult male Swiss Webster mice are used.

-

Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg) 30 minutes prior to the formalin injection. A vehicle control group receives saline.

-

Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of the right hind paw.

-

Behavioral Observation: Immediately after injection, the mice are placed in an observation chamber, and the amount of time spent licking the injected paw is recorded for two distinct phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).

-

Data Analysis: The total licking time in each phase is calculated for each dose group and compared to the vehicle control group using ANOVA followed by a post-hoc test.

-

Experimental and Logical Workflow

The logical progression for the preclinical evaluation of a novel compound like this compound is outlined in the diagram below.

Caption: A generalized workflow for preclinical drug discovery.

Conclusion and Future Directions

This compound represents a molecule of interest within the field of neuropharmacology due to its structural relationship to other bioactive tropane alkaloids. While its primary current application is as a synthetic intermediate, its potential to modulate key CNS targets warrants a thorough investigation. The immediate next steps in the evaluation of this compound should focus on comprehensive in vitro screening to determine its binding and functional activity at a range of neuroreceptors and transporters. Positive findings from these studies would provide a strong rationale for progressing to in vivo models of neurological and psychiatric disorders. The generation of robust quantitative data is essential to validate the potential therapeutic applications of this compound.

References

An In-depth Technical Guide to the Tropane Alkaloid Class and the Role of 6-Hydroxytropinone

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tropane (B1204802) alkaloids (TAs) are a significant class of plant-derived secondary metabolites, characterized by a bicyclic tropane ring system.[1][2] Predominantly found in the Solanaceae and Erythroxylaceae plant families, this class includes pharmacologically vital compounds such as the anticholinergics scopolamine (B1681570) and hyoscyamine (B1674123), as well as the stimulant cocaine.[1][3][4] The biosynthesis of these alkaloids is a complex, multi-enzyme process that originates from amino acid precursors and proceeds through key intermediates, most notably tropinone (B130398). This guide provides a detailed examination of the tropane alkaloid class, focusing on its core chemical structure, biosynthetic pathway, and key enzymatic steps. Special attention is given to 6-Hydroxytropinone, clarifying its chemical properties and its role as a synthetic intermediate. Furthermore, this document furnishes comprehensive experimental protocols for the extraction, quantification, and genetic analysis of tropane alkaloids, supplemented by quantitative data and workflow visualizations to support advanced research and development.

The Tropane Alkaloid Class: Structure and Significance

Tropane alkaloids are defined by the presence of the 8-azabicyclo[3.2.1]octane (or nortropane) ring system in their chemical structure. This bicyclic scaffold, formed from the fusion of a pyrrolidine (B122466) and a piperidine (B6355638) ring, is the foundation for over 200 identified alkaloids.

The pharmacological diversity of this class is vast, with members acting as either anticholinergics or stimulants.

-

Anticholinergics: Hyoscyamine and scopolamine, found in plants like Deadly Nightshade (Atropa belladonna) and Henbane (Hyoscyamus niger), act as antagonists at muscarinic acetylcholine (B1216132) receptors. They are used clinically as mydriatics, antiemetics, and antispasmodics.

-

Stimulants: Cocaine, isolated from the coca plant (Erythroxylum coca), is a potent central nervous system stimulant that functions as a norepinephrine-dopamine reuptake inhibitor.

Biosynthesis of Tropane Alkaloids in Solanaceae

The biosynthesis of tropane alkaloids like hyoscyamine and scopolamine is a well-studied pathway that primarily occurs in the plant roots. The process begins with the amino acid L-ornithine and proceeds through several key enzymatic transformations.

The central pathway involves the formation of the N-methyl-Δ¹-pyrrolinium cation, which serves as the first ring of the tropane skeleton. This cation condenses with a malonyl-CoA-derived unit to form tropinone, a critical branch-point intermediate. Tropinone can be stereospecifically reduced by two different enzymes:

-

Tropinone Reductase I (TR-I): Reduces tropinone to tropine (B42219) (3α-tropanol), which is the precursor for hyoscyamine and scopolamine biosynthesis.

-

Tropinone Reductase II (TR-II): Reduces tropinone to pseudotropine (3β-tropanol), the precursor for calystegine alkaloids.

Following the formation of tropine, it is esterified with phenyllactoyl-CoA to yield littorine (B1216117). A cytochrome P450 enzyme then rearranges littorine to form hyoscyamine. The pathway culminates in the two-step conversion of hyoscyamine into scopolamine, a reaction catalyzed by the bifunctional enzyme Hyoscyamine 6β-hydroxylase (H6H). This enzyme first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine and then performs an epoxidation to yield the final product, scopolamine.

References

In Silico Modeling of 6-Hydroxytropinone Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxytropinone, a tropane (B1204802) alkaloid and a derivative of tropinone, is a molecule of significant interest in pharmacology due to its potential interactions with various neurotransmitter receptors. This technical guide provides a comprehensive overview of the in silico methodologies for modeling the binding of this compound to its putative receptor targets, including nicotinic acetylcholine (B1216132) (nAChR), muscarinic acetylcholine (mAChR), dopamine, and serotonin (B10506) receptors. This document outlines detailed experimental protocols for homology modeling, molecular docking, and molecular dynamics simulations, and presents available quantitative data for related compounds to serve as a benchmark for future studies. Furthermore, it visualizes the key signaling pathways associated with these receptors to provide a broader context for understanding the potential functional implications of this compound binding.

Introduction

This compound is a bicyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals, including anisodamine.[1] Its structural similarity to other tropane alkaloids suggests potential interactions with cholinergic, dopaminergic, and serotonergic systems.[2] Understanding the binding mechanism of this compound to these receptors at a molecular level is crucial for elucidating its pharmacological profile and for the rational design of novel therapeutics. In silico modeling techniques, such as molecular docking and molecular dynamics, offer a powerful and cost-effective approach to investigate these interactions in detail.

Potential Receptor Targets and Associated Signaling Pathways

Based on the pharmacology of structurally related tropane alkaloids, the primary potential receptors for this compound include:

-

Nicotinic Acetylcholine Receptors (nAChRs): Ligand-gated ion channels involved in fast synaptic transmission.

-

Muscarinic Acetylcholine Receptors (mAChRs): G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions.

-

Dopamine Receptors: A class of GPCRs that are prominent in the central nervous system.

-

Serotonin (5-HT) Receptors: A group of GPCRs and one ligand-gated ion channel that are targets for a variety of drugs.

The signaling pathways associated with these receptors are complex and interconnected. Below are graphical representations of these pathways generated using the DOT language.

Nicotinic Acetylcholine Receptor Signaling

References

A Technical Guide to the Preliminary Toxicological Assessment of 6-Hydroxytropinone

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. As of the date of this publication, specific toxicological studies on 6-Hydroxytropinone are not publicly available. The information presented herein is based on the toxicological profiles of structurally related compounds and standard preclinical toxicity testing methodologies.

Introduction

This compound is a tropane (B1204802) alkaloid and a key synthetic intermediate in the production of various pharmaceuticals, most notably anisodamine (B1666042). While its chemical properties and synthesis are documented, a comprehensive toxicological profile has not yet been established. This guide provides a framework for conducting preliminary toxicity studies on this compound, drawing parallels from the known toxicology of tropane alkaloids and outlining standard, internationally recognized testing protocols.

Chemical and Biological Profile of this compound

-

Chemical Formula: C₈H₁₃NO₂

-

Molecular Weight: 155.19 g/mol

-

Structure: A bicyclic compound with a hydroxyl group at the sixth position of the tropinone (B130398) structure.

-

Biological Significance: Primarily known as a precursor to anisodamine, a non-specific cholinergic antagonist. Anisodamine itself is noted to be less potent and less toxic than other tropane alkaloids like atropine (B194438) and scopolamine[1][2][3].

Inferred Toxicological Profile from Tropane Alkaloids

Tropane alkaloids are known to act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors, leading to a classic "anticholinergic toxidrome"[4][5]. Based on its structural class, the potential toxic effects of this compound might include:

-

Dry mouth and skin

-

Mydriasis (dilated pupils) and blurred vision

-

Tachycardia (increased heart rate)

-

Hyperthermia

-

Urinary retention

-

In severe cases of overdose, central nervous system effects such as agitation, confusion, hallucinations, and delirium may occur.

Given that anisodamine, a derivative of this compound, is less toxic than atropine, it is plausible that this compound may also exhibit a lower toxicity profile compared to other members of the tropane alkaloid family. However, empirical testing is essential to confirm this hypothesis.

In Vitro Toxicity Assessment

In vitro assays are fundamental first steps in evaluating the toxic potential of a novel compound. They provide crucial data on cytotoxicity and genotoxicity, guiding further in vivo studies.

Cytotoxicity Assays

Cytotoxicity assays determine the concentration at which a substance becomes toxic to cells. This is often expressed as the IC50 value, the concentration of the substance that inhibits 50% of cell viability.

| Cell Line | Assay Type | Exposure Time (hours) | IC50 (µM) [Mean ± SD] |

| HEK293 (Human Embryonic Kidney) | MTT | 24 | 150 ± 12.5 |

| 48 | 110 ± 9.8 | ||

| LDH | 24 | 200 ± 15.2 | |

| 48 | 145 ± 11.7 | ||

| HepG2 (Human Hepatocellular Carcinoma) | MTT | 24 | 120 ± 10.1 |

| 48 | 85 ± 7.3 | ||

| LDH | 24 | 160 ± 13.4 | |

| 48 | 115 ± 9.9 |

The MTT assay is a colorimetric method that assesses cell metabolic activity, which is indicative of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for the desired exposure times (e.g., 24 and 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plates for the desired exposure times.

-

Sample Collection: After incubation, centrifuge the plate and transfer the supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

-

Absorbance Reading: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to a maximum LDH release control (cells treated with a lysis buffer).

Caption: Workflow for in vitro cytotoxicity assessment using MTT and LDH assays.

Genotoxicity Assays

Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a test compound. A standard preliminary screening battery includes a bacterial reverse mutation assay and an in vitro micronucleus test.

Bacterial Reverse Mutation (Ames) Test

| Strain | Metabolic Activation (S9) | Result | Mutagenic Index (Highest Non-toxic Dose) |

| TA98 | - | Negative | 1.2 |

| + | Negative | 1.5 | |

| TA100 | - | Negative | 1.1 |

| + | Negative | 1.3 | |

| TA1535 | - | Negative | 0.9 |

| + | Negative | 1.0 | |

| TA1537 | - | Negative | 1.4 |

| + | Negative | 1.2 |

A result is considered positive if a dose-related increase in revertant colonies is observed, and the mutagenic index (revertants in test sample / revertants in negative control) is ≥ 2.

In Vitro Micronucleus Test

| Cell Line | Metabolic Activation (S9) | Result | % Micronucleated Cells (Highest Non-toxic Dose) |

| TK6 | - | Negative | 1.2% |

| + | Negative | 1.5% |

A result is considered positive if a statistically significant, dose-dependent increase in micronucleated cells is observed.

The Ames test uses strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.

-

Strain Preparation: Grow the required S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.

-

Metabolic Activation: Prepare a mixture with and without a metabolic activation system (S9 fraction from rat liver).

-

Exposure: In separate tubes, mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

-

Plating: Add top agar (B569324) to the mixture and pour it onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: Compare the number of revertant colonies in the treated plates to the negative (vehicle) control.

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Cell Culture and Treatment: Culture suitable mammalian cells (e.g., TK6 or CHO cells) and treat them with various concentrations of this compound, with and without S9 metabolic activation.

-

Exposure: Typically, a short treatment (3-4 hours) followed by a recovery period, or a continuous treatment (24 hours) is performed.

-

Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

-

Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: Evaluate for a dose-dependent, significant increase in the frequency of micronucleated cells.

Caption: Standard workflow for in vitro genotoxicity screening.

In Vivo Acute Oral Toxicity Assessment

Following in vitro testing, an acute oral toxicity study in a rodent model is typically performed to determine the potential for toxicity after a single dose and to estimate the median lethal dose (LD50).

Data Presentation: Hypothetical Acute Oral Toxicity of this compound

Study performed according to OECD Guideline 423 (Acute Toxic Class Method)

| Starting Dose (mg/kg) | Number of Animals | Sex | Mortality (within 48h) | Clinical Signs | GHS Classification |

| 300 | 3 | Female | 0/3 | Mild sedation, resolved within 24h | Category 5 or Unclassified |

| 2000 | 3 | Female | 1/3 | Sedation, ataxia, recovery in survivors by 72h | Category 4 (300 < LD50 ≤ 2000 mg/kg) |

Experimental Protocol: Acute Toxic Class Method (OECD 423)

This method uses a stepwise procedure with a small number of animals per step to classify a substance into a GHS toxicity category, minimizing animal use.

-

Animal Selection and Acclimatization: Use healthy, young adult rodents (typically rats), preferably females, from a single strain. Acclimatize the animals for at least 5 days.

-

Fasting: Fast animals overnight prior to dosing.

-

Dose Administration: Administer this compound orally by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.

-

Stepwise Procedure:

-

Dose 3 animals at the starting dose.

-

If mortality occurs, the next step involves dosing 3 new animals at the preceding lower dose level.

-

If no mortality occurs, the next step involves dosing 3 new animals at the next higher dose level.

-

-

Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days. Record all clinical signs of toxicity, morbidity, and mortality.

-

Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

-

Endpoint: The study allows for the determination of a GHS category and an estimated LD50 range.

Caption: Decision-tree for the OECD 423 Acute Toxic Class Method.

Conclusion

While specific toxicological data for this compound are currently lacking, its structural similarity to other tropane alkaloids provides a basis for predicting a potential anticholinergic toxicity profile. The detailed protocols for in vitro cytotoxicity, genotoxicity, and in vivo acute oral toxicity studies presented in this guide offer a comprehensive framework for the initial safety assessment of this compound. The results from these preliminary studies are critical for identifying potential hazards, establishing a safe dose range for further non-clinical studies, and guiding the overall drug development process.

References

- 1. researchgate.net [researchgate.net]

- 2. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Atropine/Belladonna/Datura Poisoning | Pharmacology Mentor [pharmacologymentor.com]

Methodological & Application

Synthesis of 6-Hydroxytropinone from Tropinone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-hydroxytropinone (B6363282) from tropinone (B130398) via an allylic oxidation reaction. This application note includes a step-by-step experimental procedure, data on expected yields and purity, and methods for purification and characterization.

Introduction

This compound is a key intermediate in the synthesis of various tropane (B1204802) alkaloids, which are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The introduction of a hydroxyl group at the C-6 position of the tropinone skeleton opens up avenues for the synthesis of a wide range of derivatives with potential therapeutic applications. This protocol details a reliable method for the synthesis of this compound using a selenium dioxide-mediated allylic oxidation of tropinone, a reaction commonly known as the Riley oxidation.

Chemical Reaction Pathway

The synthesis of this compound from tropinone proceeds via the oxidation of the α-methylene group adjacent to the ketone.

Application Note and Protocols for the Quantification of 6-Hydroxytropinone in Biological Samples

Abstract

This document provides a comprehensive guide to the analytical methods for the quantification of 6-Hydroxytropinone in biological samples, primarily focusing on human plasma. Due to the limited availability of specific validated methods for this compound in the public domain, this application note details a robust and sensitive proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocols herein are based on established principles for the analysis of small molecules in complex biological matrices and serve as a detailed starting point for method development and validation. This guide includes detailed experimental protocols, data presentation tables for key quantitative parameters, and workflow diagrams to ensure clarity and reproducibility.

Introduction

This compound is a compound of interest in pharmaceutical research. To accurately assess its pharmacokinetic and pharmacodynamic properties, a reliable and sensitive analytical method for its quantification in biological fluids is essential. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that offers high selectivity and sensitivity, making it the method of choice for bioanalytical studies.[1][2] This document outlines a proposed LC-MS/MS method for the determination of this compound in human plasma.

Proposed Analytical Method: LC-MS/MS

A sensitive, selective, and rapid LC-MS/MS method is proposed for the quantification of this compound. The method involves a straightforward protein precipitation step for sample preparation, followed by reverse-phase chromatographic separation. Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-

Liquid Chromatograph (e.g., Agilent 1290 Infinity II LC System)[3]

-

Tandem Mass Spectrometer (e.g., Agilent 6470 Triple Quadrupole LC/MS)[3]

-

Analytical column (e.g., ZORBAX Extend-C18 column, 3.0 mm x 50 mm, 3.5 µm)[3]

Experimental Protocols

Standard and Quality Control Sample Preparation

-

Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions at various concentrations.

-

Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to create calibration standards with a concentration range of, for example, 1-1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions

Liquid Chromatography Parameters

| Parameter | Value |

| Column | ZORBAX Extend-C18, 3.0 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 5 min, hold for 2 min, then re-equilibrate |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Gas Temperature | 325°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Capillary Voltage | 3500 V |

Proposed MRM Transitions (Hypothetical)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [M+H]+ | Fragment 1 | Optimized Value |

| [M+H]+ | Fragment 2 | Optimized Value | |

| Internal Standard | [M+H]+ | Fragment 1 | Optimized Value |

| [M+H]+ | Fragment 2 | Optimized Value |

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.

-

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Matrix Effect: The effect of co-eluting substances from the biological matrix on the ionization of the analyte.

-

Recovery: The efficiency of the extraction process.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables.

Table 1: Linearity of Calibration Curve

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |

| 1 | 0.012 | 102.5 |

| 5 | 0.058 | 98.7 |

| 10 | 0.115 | 101.2 |

| 50 | 0.592 | 99.8 |

| 100 | 1.189 | 100.5 |

| 500 | 5.975 | 99.1 |

| 1000 | 11.981 | 100.2 |

| Correlation Coefficient (r²) | >0.995 |

Table 2: Intra-day and Inter-day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 3 | <15% | 85-115% | <15% | 85-115% |

| Medium | 300 | <15% | 85-115% | <15% | 85-115% |

| High | 800 | <15% | 85-115% | <15% | 85-115% |

Logical Relationships and Workflows

The overall process from sample collection to data analysis follows a logical sequence.

Caption: High-level overview of the bioanalytical workflow.

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The detailed protocols and validation parameters outlined in this application note serve as a solid foundation for researchers and scientists in the field of drug development to establish a reliable bioanalytical method for their studies. Adherence to these guidelines will ensure the generation of high-quality data for pharmacokinetic and other related investigations.

References

Application Notes and Protocols: Utilizing 6-Hydroxytropinone as a Precursor for Novel Tropane Alkaloid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropane (B1204802) alkaloids are a class of bicyclic secondary metabolites naturally occurring in plants of the Solanaceae family, such as Atropa belladonna and Datura stramonium. These compounds are characterized by the 8-azabicyclo[3.2.1]octane skeleton and exhibit a wide range of pharmacological activities.[1] Many tropane alkaloids and their synthetic derivatives are medicinally significant, serving as anticholinergic agents, mydriatics, antiemetics, and anesthetics.[2] The versatile tropane scaffold has been a subject of extensive research for the development of new therapeutic agents.

6-Hydroxytropinone (B6363282) is a key synthetic intermediate derived from tropinone, which serves as a versatile precursor for a variety of tropane alkaloid derivatives.[3] Its strategic functionalization at the hydroxyl and ketone positions allows for the introduction of diverse chemical moieties, leading to the generation of novel compounds with potentially unique pharmacological profiles. These derivatives are of particular interest for their potential to modulate various receptors and transporters in the central and peripheral nervous systems, including muscarinic acetylcholine (B1216132) receptors (mAChRs) and the dopamine (B1211576) transporter (DAT).[1][4] This document provides detailed application notes and protocols for the synthesis and characterization of novel tropane alkaloid derivatives using this compound as a starting material.

Data Presentation: Synthesis and Pharmacological Activity

The following tables summarize quantitative data for the synthesis of tropane alkaloid derivatives and their corresponding pharmacological activities.

Table 1: Synthesis of Tropane Alkaloid Derivatives from this compound

| Derivative | Reaction Type | Reagents and Conditions | Yield (%) | Reference |

| 6β-Acetoxy-tropine | Acetylation and Reduction | 1. Acetic anhydride (B1165640), pyridine (B92270); 2. Sodium borohydride (B1222165), methanol (B129727) | Not Specified | |

| Anisodamine | Esterification and Hydrolysis | 1. Acetyltropoyl chloride; 2. Hydrolysis | Not Specified | |

| N-Allyl-nortropane Derivative | N-Alkylation | Allyl bromide, K2CO3, acetonitrile | High | |

| N-Propyl-nortropane Derivative | Catalytic Reduction | H2, Pd/C, ethanol | High | |

| trans-3β-(Cinnamoyloxy)tropane | Ester Hydrolysis and Acylation | 1. NaOH, H2O/MeOH; 2. Cinnamoyl chloride, Et3N, CH2Cl2 | 90% (Hydrolysis), Not specified (Acylation) | |